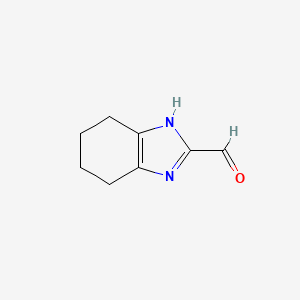

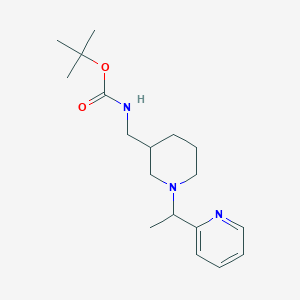

4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fluorescent Sensor Development

Researchers have developed a colorimetric and ratiometric fluorescent sensor for detecting biogenic primary amines, utilizing a compound related to 4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde. This sensor is based on the interaction between amines and a dicyanovinyl-linked phenanthridine moiety, which undergoes a significant fluorescence change upon amine binding. This approach offers high sensitivity and specificity, making it suitable for applications in biological amine detection and environmental monitoring (Saravanakumar et al., 2020).

Synthetic Chemistry Applications

The reactivity of benzimidazole derivatives, including structures similar to this compound, has been extensively studied. These compounds are versatile intermediates in organic synthesis, enabling the formation of a wide array of heterocyclic structures through reactions such as formylation, acylation, and nitration. Such synthetic routes open the door to developing new materials and biologically active molecules (Black et al., 2020).

Nucleophilic Carbene Catalysis

N-heterocyclic carbenes derived from benzimidazolium salts, which are closely related to the chemical structure of interest, have been shown to effectively catalyze the conversion of α,β-unsaturated aldehydes into saturated esters. This catalytic process involves generating nucleophilic intermediates that can be trapped by alcohol nucleophiles, illustrating the potential of benzimidazole derivatives in facilitating innovative catalytic reactions (Chan & Scheidt, 2005).

Molecular Structure and Spectroscopy

The synthesis and structural analysis of compounds related to this compound have contributed to our understanding of molecular interactions and properties. For instance, the study of cadmium(II) complexes with ligands derived from benzimidazole carbaldehyde has provided insights into the coordination chemistry and potential applications of these complexes in materials science and catalysis (Barszcz et al., 2005).

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1H-benzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h5H,1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJMYGSGBCZVLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2687371.png)

![3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2687373.png)

![7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2687375.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine](/img/structure/B2687376.png)

![Tricyclo[8.2.1.0^{3,8}]trideca-3(8),4,6-trien-13-amine](/img/structure/B2687387.png)

![N-[4-[2-(2-ethylbutanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2687389.png)